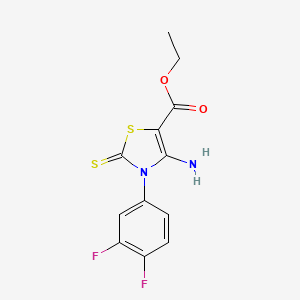

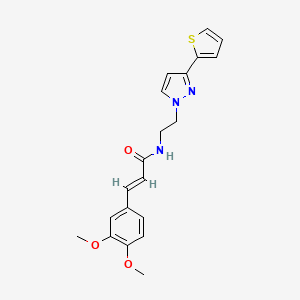

Ethyl 4-amino-3-(3,4-difluorophenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a thiazole derivative. Thiazoles are a class of organic compounds that include a five-membered C3NS ring. The thiazole ring is a component of vitamin B1 (thiamine) and many drugs and bioactive molecules .

Chemical Reactions Analysis

Thiazoles can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, and reactions at the exocyclic double bond . The specific reactions that this compound would undergo would depend on the reaction conditions and the other compounds present.Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Activities

Researchers have developed various methods for synthesizing thiazole derivatives, including Ethyl 4-amino-3-(3,4-difluorophenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate, to evaluate their antimicrobial properties. A study by Balkan et al. (2001) detailed the synthesis of thiazolo[4,5-d]pyrimidines starting from ethyl 4-amino-2,3-dihydro-3-methyl-2-thioxothiazole-5-carboxylate. These compounds were tested for their antimicrobial activities, revealing significant inhibitory effects against Gram-positive bacteria and yeasts for specific derivatives Balkan, A., Urgun, H., & Özalp, M. (2001).

Chemical Structure and Reactivity

Studies have also focused on the chemical structure and reactivity of thiazole derivatives. For example, the work by Boy and Guernon (2005) explored the Michael-like addition of various secondary amines to ethyl 4-(trifluoromethyl)-2-vinylthiazole-5-carboxylate, leading to the synthesis of aminoethyl thiazole carboxylate analogs. This research contributes to understanding the chemical behavior and potential applications of these compounds in further synthetic transformations Boy, K. M., & Guernon, J. (2005).

Biological Activities and Potential Applications

Another area of interest is the investigation of biological activities and potential applications of thiazole derivatives. Sherif et al. (1993) and Youssef et al. (2012) have synthesized various thiazolopyrimidine and thiazolodipyrimidine derivatives, exploring their antioxidant and antimicrobial activities. These studies highlight the therapeutic potential of thiazole derivatives in developing new antimicrobial and antioxidant agents Sherif, S., Youssef, M., Mobarak, K. M., & Abdel-fattah, A. M. (1993); Youssef, M., & Amin, M. A. (2012).

Direcciones Futuras

Propiedades

IUPAC Name |

ethyl 4-amino-3-(3,4-difluorophenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F2N2O2S2/c1-2-18-11(17)9-10(15)16(12(19)20-9)6-3-4-7(13)8(14)5-6/h3-5H,2,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GELYKZTYOOUMAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C(=S)S1)C2=CC(=C(C=C2)F)F)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F2N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl (5-{2-[(2-chlorobenzyl)amino]-2-oxoethyl}-7,8-dimethyl-4-oxo-4,5-dihydro-1H-1,5-benzodiazepin-2-yl)acetate](/img/structure/B2966251.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-4-((4-methylthiazol-2-yl)methoxy)benzamide](/img/structure/B2966256.png)

![6-(2-{[(4-Chlorobenzyl)oxy]imino}ethyl)-1-(3,4-dimethoxyphenethyl)-4-oxo-1,4-dihydro-5-pyrimidinecarbonitrile](/img/structure/B2966260.png)

![N-(3-chloro-4-methylphenyl)-3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2966261.png)

![2-Methyl-2-[5-(trifluoromethyl)thiophen-3-yl]oxirane](/img/structure/B2966263.png)

![2-[2-(2,2-Difluoroethoxy)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B2966266.png)

![Benzo[d][1,3]dioxol-5-yl(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone](/img/structure/B2966267.png)

![N-(2-((4-methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2966273.png)